molecular formula C8H7NO B12562051 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine CAS No. 235106-49-7

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine

Cat. No.: B12562051
CAS No.: 235106-49-7
M. Wt: 133.15 g/mol
InChI Key: BFLWFQFMULRFOA-UHFFFAOYSA-N
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Description

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is a heterocyclic compound with a unique structure that includes fused oxazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with suitable reagents to form the oxazole ring, followed by further cyclization to incorporate the methano bridge . Specific reaction conditions, such as the use of phosphorus oxychloride or polyphosphoric acid, can facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve batch or continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is unique due to its fused ring structure and the presence of a methano bridge, which imparts specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

235106-49-7

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-oxa-2-azatricyclo[5.2.1.02,6]deca-1(9),5,7-triene

InChI

InChI=1S/C8H7NO/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,4H,3,5H2

InChI Key

BFLWFQFMULRFOA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C1N3C2=COC3

Origin of Product

United States

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